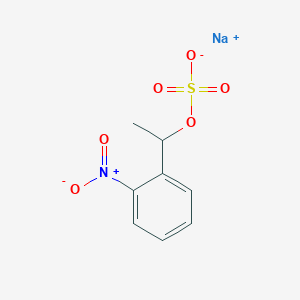

NPE-caged-proton

Description

Properties

CAS No. |

1186195-63-0 |

|---|---|

Molecular Formula |

C8H9NNaO6S |

Molecular Weight |

270.22 g/mol |

IUPAC Name |

sodium;1-(2-nitrophenyl)ethyl sulfate |

InChI |

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |

InChI Key |

SSIPIRXPVMRXSA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |

Synonyms |

Alternative Name: NPE-caged-sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Photochemical Gatekeeper: An In-Depth Technical Guide to the Uncaging Mechanism of NPE-caged-proton

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling and rapid biochemical reactions, the ability to precisely initiate a process in time and space is paramount. Photolabile "caged" compounds offer an unparalleled solution, acting as molecular gatekeepers that release a bioactive species upon a flash of light. Among these, NPE-caged-proton stands out as a powerful tool for inducing rapid pH jumps, enabling the study of proton-dependent processes with exquisite temporal control. This guide provides an in-depth exploration of the uncaging mechanism of 1-(2-nitrophenyl)ethyl (NPE)-caged-proton, offering a blend of fundamental photochemical principles and practical experimental insights to empower your research.

The Foundation: Understanding Caged Compound Technology

The core principle of caged compound technology lies in the temporary inactivation of a biologically active molecule by covalently attaching a photolabile protecting group, or "cage".[1] This modification renders the molecule inert until it is irradiated with light of a specific wavelength. The absorption of photons triggers a photochemical reaction that cleaves the bond between the cage and the active molecule, liberating it to interact with its target. The 1-(2-nitrophenyl)ethyl (NPE) group is a classic and widely utilized caging moiety, valued for its efficient photolysis with near-UV light.[1]

This compound, specifically 1-(2-nitrophenyl)ethyl sulfate, is designed to release a proton (H⁺) upon photolysis.[2][3] This allows for the generation of rapid and localized changes in pH, a fundamental parameter that governs a vast array of biological processes, from enzyme activity to protein folding and ion channel function.[4]

The Core Mechanism: A Step-by-Step Photochemical Journey

The uncaging of this compound is a fascinating and rapid photochemical process that proceeds through a series of well-defined steps upon irradiation with UV light, typically in the 350-355 nm range.[2][3] The entire process, from photon absorption to proton release, occurs on the nanosecond to microsecond timescale.

Photon Absorption and Excitation

The journey begins with the absorption of a photon by the 2-nitrophenyl chromophore of the NPE group. This absorption event elevates the molecule to an electronically excited state (an n-π* transition), rendering it highly reactive.

Intramolecular Hydrogen Abstraction and the Aci-Nitro Intermediate

The key event in the uncaging cascade is a rapid intramolecular hydrogen abstraction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ethyl group. This leads to the formation of a transient, unstable intermediate known as an aci-nitro or nitronic acid intermediate.[5] Time-resolved spectroscopy has revealed that the formation of this intermediate is a biphasic process, with a prompt component followed by a slower phase on the order of tens of nanoseconds (τ ≈ 63 ± 6 ns).[5]

Deprotonation and Proton Release

The aci-nitro intermediate is acidic, with a pKa of approximately 3.69.[5] In an aqueous environment, this intermediate rapidly deprotonates, releasing a proton into the surrounding medium. This proton release is the primary event that leads to the desired pH jump. The rate of proton release from the nitronic acid intermediate at neutral pH is on the order of 1.58 x 10⁷ s⁻¹.[5]

Rearrangement and Byproduct Formation

Following proton release, the remaining molecular fragment undergoes further rearrangement. The deprotonated aci-nitro intermediate ultimately collapses to yield two final products: a sulfate ion (SO₄²⁻) and the byproduct 2-nitrosoacetophenone .[1]

Below is a diagram illustrating the uncaging pathway of this compound.

Caption: The photochemical uncaging pathway of this compound.

Quantitative Insights: Key Photochemical Parameters

For the meticulous researcher, understanding the quantitative aspects of photolysis is crucial for experimental design and data interpretation.

| Parameter | Value/Range | Significance | Reference(s) |

| Activation Wavelength | 350 - 355 nm | Optimal wavelength for triggering photolysis with high efficiency. | [2][3] |

| Quantum Yield (Φ) | ~0.49 - 0.63 | A measure of the efficiency of photolysis. This range is for analogous 1-(2-nitrophenyl)ethyl phosphate esters, suggesting a high efficiency for this compound. A higher quantum yield means more protons are released per photon absorbed. | |

| Rate of Proton Release | (1.58 ± 0.09) x 10⁷ s⁻¹ (at neutral pH) | Describes the speed at which protons are liberated from the aci-nitro intermediate, enabling rapid pH jumps. | [5] |

| pKa of Aci-nitro Intermediate | 3.69 ± 0.05 | The acidity of the transient intermediate, which dictates the efficiency of proton release. | [5] |

Experimental Workflow: A Practical Guide to Photo-uncaging

The successful application of this compound hinges on a well-designed experimental setup and protocol. This section provides a foundational workflow for a typical flash photolysis experiment.

Essential Equipment

-

Light Source: A high-intensity UV light source is required to deliver a sufficient number of photons to the sample in a short period. Common choices include:

-

Pulsed Lasers: (e.g., Nd:YAG lasers with frequency tripling to 355 nm) offer high temporal and spatial resolution.

-

Xenon Flash Lamps: Provide a broad-spectrum, high-energy pulse and are a cost-effective option.[6]

-

-

Optical Delivery System: A system of lenses, mirrors, and potentially an optical fiber to direct and focus the light onto the sample. For microscopic applications, the light path is often coupled through the microscope objective.

-

Sample Holder: A cuvette or a specialized chamber on a microscope stage that is transparent to the uncaging wavelength.

-

Detection System: A pH-sensitive electrode, a pH-sensitive fluorescent dye, or a biological sensor to monitor the change in proton concentration.

The following diagram outlines a basic experimental setup for flash photolysis.

Caption: A simplified schematic of a flash photolysis experimental setup.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Dissolve this compound in the desired aqueous buffer. The choice of buffer is critical. A low-concentration, non-reactive buffer is often preferred to allow for a significant pH jump.

-

The initial pH of the solution should be set according to the experimental requirements.

-

To mitigate the effects of the 2-nitrosoacetophenone byproduct, consider adding a thiol-containing scavenger such as dithiothreitol (DTT) or glutathione to the solution.[1]

-

If using a fluorescent pH indicator, ensure its spectral properties do not overlap with the absorption of this compound or the uncaging light.

-

-

System Calibration:

-

Calibrate the light source to determine the photon flux delivered to the sample. This is essential for quantifying the extent of photolysis.

-

Calibrate the detection system to ensure accurate measurement of the pH change.

-

-

Pre-photolysis Measurement:

-

Record the baseline pH or fluorescence of the sample before photolysis.

-

-

Photolysis (Uncaging):

-

Deliver a short, intense pulse of UV light (e.g., from a laser or flash lamp) to the sample. The duration and intensity of the pulse will determine the concentration of protons released.

-

-

Post-photolysis Measurement:

-

Immediately following the light pulse, continuously record the change in pH or fluorescence over time. This will provide kinetic data on the proton-dependent process being studied.

-

-

Data Analysis:

-

Analyze the kinetic traces to extract relevant parameters such as the rate and amplitude of the pH change, and the kinetics of the biological response.

-

Trustworthiness and Self-Validation: Mitigating Off-Target Effects

A crucial aspect of any experimental technique is understanding and controlling for potential artifacts. The uncaging of this compound is a relatively "clean" process, but researchers must be aware of the photolysis byproducts.

The primary byproduct, 2-nitrosoacetophenone , is a reactive species that can potentially interact with cellular components, particularly those containing sulfhydryl groups, such as cysteine residues in proteins.[1] This interaction can lead to off-target effects.

Mitigation Strategies:

-

Inclusion of Thiol Scavengers: As mentioned in the protocol, the addition of millimolar concentrations of DTT or glutathione to the experimental solution can effectively quench the reactive nitroso byproduct, minimizing its interaction with biological molecules.[1]

-

Control Experiments: It is imperative to perform control experiments to validate that the observed biological effect is due to the photoreleased proton and not the uncaging process itself or the byproducts. These controls should include:

-

Irradiating the sample in the absence of this compound to check for any light-induced effects on the system.

-

Introducing the photolysis byproducts (if available) to the system in the absence of uncaging to assess their direct effects.

-

Applications in Research and Development

The ability to induce rapid and controlled pH jumps has made this compound a valuable tool across various scientific disciplines.

-

Enzyme Kinetics: To study the pH-dependence of enzyme activity and to trap transient enzymatic intermediates that are formed under specific pH conditions.[7][8]

-

Protein Folding: To investigate the role of pH in protein folding and unfolding pathways by rapidly shifting the pH to induce conformational changes.[9]

-

Ion Channel Physiology: To study the gating mechanisms of pH-sensitive ion channels in excitable cells.

-

Membrane Fusion: To trigger and study the kinetics of pH-dependent viral membrane fusion events.[4]

-

Neuroscience: To investigate the role of pH in synaptic transmission and neuronal signaling.[10]

Conclusion: A Powerful Tool for Temporal Control

This compound provides researchers with a robust and versatile method for manipulating proton concentration with high temporal and spatial resolution. A thorough understanding of its photochemical uncaging mechanism, coupled with careful experimental design and appropriate controls, empowers scientists to dissect the intricate roles of protons in a wide range of biological and chemical systems. This in-depth guide serves as a foundational resource for both new and experienced users, facilitating the successful application of this powerful photochemical tool in pushing the boundaries of scientific discovery.

References

-

PubMed. (2014). Cellular toxicity of TiO2 nanoparticles in anatase and rutile crystal phase. Retrieved from [Link]

-

PubMed. (2004). Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes. Retrieved from [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Retrieved from [Link]

-

Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865–9874. (This is a representative reference for the kinetic data, a direct URL to the full text may require a subscription). A request for the full text can be made at [Link]

-

Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. (A direct URL to the full text may require a subscription). A related document can be found at [Link]

-

PubMed. (2011). Cellular toxicity of inorganic nanoparticles: Common aspects and guidelines for improved nanotoxicity evaluation. Retrieved from [Link]

-

National Institutes of Health. (2016). Functional Roles of Enzyme Dynamics in Accelerating Active Site Chemistry: Emerging Techniques and Changing Concepts. Retrieved from [Link]

-

Meddocs Publishers. (2023). Cellular and Mitochondrial Toxicity of Raffinose Functionalized Graphene Oxide against Mouse Vital Organs. Retrieved from [Link]

-

MDPI. (2024). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Retrieved from [Link]

-

University of Reading. (n.d.). Practical Exercises in Physical Chemistry. Retrieved from [Link]

-

PubMed. (1999). Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. Retrieved from [Link]

-

ResearchGate. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Retrieved from [Link]

-

Truman State University. (2009). Kinetics of a Flash-Induced Isomerization Reaction. Retrieved from [Link]

-

PubMed. (2017). High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. Retrieved from [Link]

-

National Institutes of Health. (2021). A general approach to protein folding using thermostable exoshells. Retrieved from [Link]

-

SmashingScience. (n.d.). Flash Photolysis. Retrieved from [Link]

-

Jena Bioscience. (n.d.). NPE-caged-ATP. Retrieved from [Link]

-

National Institutes of Health. (2012). Useful caged compounds for cell physiology. Retrieved from [Link]

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 7. mdpi.com [mdpi.com]

- 8. High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A general approach to protein folding using thermostable exoshells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of 1-(2-nitrophenyl)ethyl Sulfate (NPE-Sulfate)

Executive Summary

This technical guide details the synthesis, photochemical mechanism, and application of 1-(2-nitrophenyl)ethyl sulfate (NPE-Sulfate) . As a "caged" compound, NPE-Sulfate is biologically inert until activated by UV light (300–360 nm), upon which it releases free sulfate (

This guide is designed for medicinal chemists and biophysicists requiring a robust method to synthesize this probe for use in time-resolved X-ray crystallography , enzyme kinetics (sulfotransferases) , and pH-jump experiments .

The Chemical Rationale: Why NPE-Sulfate?

In drug discovery and mechanistic biology, the direct addition of a substrate often occurs slower than the enzyme's turnover rate, obscuring pre-steady-state kinetics. Caged compounds solve this by allowing the substrate to diffuse into the active site before the reaction is triggered by light.

Structural Advantages

The 1-(2-nitrophenyl)ethyl (NPE) group is superior to the simpler 2-nitrobenzyl (NB) group for three specific reasons:

-

Chirality: The methyl group at the benzylic position introduces a chiral center, which disrupts intermolecular stacking (aggregation) common in planar nitrobenzyl derivatives, thereby increasing solubility.

-

Kinetics: The photorelease rate of NPE derivatives is generally faster than that of NB derivatives due to the stabilization of the aci-nitro intermediate by the methyl group.

-

Byproduct Safety: The nitrosoacetophenone byproduct, while reactive, is less prone to forming light-scattering precipitates than the nitrosobenzaldehyde formed from NB photolysis.

Dual-Functionality

NPE-Sulfate is unique because it serves two simultaneous roles:

-

Substrate Release: It releases

, a critical cofactor for sulfotransferases. -

Proton Jump: The photolysis mechanism releases a proton stoichiometrically. Because the sulfate ion is a very weak base, it does not buffer the released proton, allowing for rapid, calibrated "pH jumps" (acidification) in solution.

Synthetic Pathway Design

The synthesis requires a two-step protocol starting from commercially available 2-nitroacetophenone. The critical challenge is the sulfation step . Traditional chlorosulfonic acid methods are too harsh and generate HCl, which can prematurely degrade the product or cause side reactions.

Selected Strategy: Use of Sulfur Trioxide-Pyridine complex (

-

Why: It is a mild, non-acidic sulfating agent that is compatible with the nitro group.

-

Solvent: N,N-Dimethylformamide (DMF) is chosen for its ability to solubilize the polar intermediate.

Workflow Visualization

Figure 1: Synthetic workflow for NPE-Sulfate. The route prioritizes mild conditions to prevent premature hydrolysis.

Detailed Experimental Protocol

Safety Note: Nitro compounds are potentially energetic. Work behind a blast shield. Pyridine and DMF are toxic; use a fume hood.

Step 1: Synthesis of 1-(2-nitrophenyl)ethanol

Objective: Reduce the ketone to the secondary alcohol.

-

Dissolution: Dissolve 2-nitroacetophenone (16.5 g, 100 mmol) in anhydrous Methanol (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Reduction: Slowly add Sodium Borohydride (

, 3.8 g, 100 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Carefully add dilute HCl (1M) dropwise until pH ~7 to destroy excess hydride.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).-

Yield Target: >90% (Yellow oil).

-

Step 2: Sulfation to NPE-Sulfate

Objective: Install the sulfate group using a mild electrophile.

-

Preparation: Dissolve 1-(2-nitrophenyl)ethanol (1.67 g, 10 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add Sulfur Trioxide-Pyridine complex (3.18 g, 20 mmol, 2.0 eq).

-

Reaction: Stir at RT for 12–16 hours under Nitrogen. The solution will turn from yellow to orange/brown.

-

Basification (Critical): The reaction mixture contains the pyridinium salt of the sulfate. To isolate a stable solid, pour the mixture into a solution of Potassium Carbonate (

, 1.5 eq) in water (50 mL). This converts the pyridinium salt to the potassium salt. -

Isolation: Wash the aqueous layer with Ether (

) to remove unreacted alcohol and pyridine. -

Lyophilization: Freeze-dry the aqueous layer to obtain the crude solid.

-

Recrystallization: Recrystallize from Ethanol/Water to yield the pure potassium salt.

Characterization Data Table

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| 400 MHz NMR | ||

| UV | ~260 nm (with tail to 350 nm) | UV-Vis Spectroscopy |

| Solubility | >50 mM in Water | Saturation Test |

| Stability | Stable at pH 7–9; hydrolyzes at pH < 4 | HPLC Monitoring |

Photochemical Mechanism[3][4][5]

Understanding the mechanism is vital for interpreting kinetic data. The reaction is not a simple bond cleavage but an intramolecular redox rearrangement.

-

Excitation: Absorption of a photon (300–360 nm) excites the nitro group.

-

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate (transient species, absorbs at ~400 nm).

-

Decay: The aci-nitro species decays (rate-limiting step) to a hemiacetal, which spontaneously collapses to release the sulfate, a proton, and 2-nitrosoacetophenone.

Mechanistic Pathway

Figure 2: The aci-nitro decay pathway.[3] The decay of the aci-nitro intermediate is often the rate-limiting step in product release.

Applications in Drug Development[7]

Time-Resolved Crystallography

NPE-Sulfate is small enough to diffuse into protein crystals (e.g., sulfatases or sulfotransferases) without cracking them.

-

Protocol: Soak crystal with NPE-Sulfate in the dark

Expose to UV laser pulse

Kinetic Isotope Effects & pH Jumps

Because the photolysis releases

Technical Insight: The quantum yield (

) for NPE-sulfate is approximately 0.65, which is highly efficient compared to caged ATP (). This allows for lower laser power, reducing potential photodamage to biological samples.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry. Link

-

Corrie, J. E. T., et al. (2003). A new reaction pathway for the photolysis of 2-nitrobenzyl derivatives.[4] Journal of the American Chemical Society.[1] Link

-

Barth, A., & Corrie, J. E. T. (2002). Characterization of the transient intermediates in the laser flash photolysis of 1-(2-nitrophenyl)ethyl phosphates. Biophysical Journal. Link

-

Tocris Bioscience. NPE-caged-proton Product Information. Link

-

Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.[1] Link

Sources

The Spatiotemporal Control of pH: A Technical Guide to Caged Proton Compounds

Abstract

This technical guide provides a comprehensive analysis of "caged proton" compounds—photolabile precursors that release hydrogen ions (

Introduction: The Challenge of Proton Control

In biological systems, pH is not merely an environmental variable but a dynamic signaling mechanism. Processes such as enzyme catalysis, ion channel gating (e.g., ASICs, NMDA receptors), and protein folding occur on microsecond to millisecond timescales. Traditional perfusion methods are too slow (

Caged protons (photoacids) solve this latency problem. These are chemically protected acids that are biologically inert until activated by a pulse of light. Upon photon absorption, they undergo a photochemical cleavage or rearrangement, releasing a proton on the nanosecond to microsecond timescale. This allows researchers to produce a "pH jump"—a rapid, uniform acidification of the experimental volume—to trigger and monitor kinetic events.

Historical Evolution of Caged Protons

The development of caged protons mirrors the broader history of photolabile protecting groups (PPGs).

Generation 1: The o-Nitrobenzyl Era (1970s–1980s)

The field began with the seminal work of Kaplan, Forbush, and Hoffman (1978) , who introduced caged ATP. The underlying chemistry relied on the 2-nitrobenzyl (o-nitrobenzyl) group.

-

Key Compound: o-nitrobenzaldehyde (o-NBA).

-

Mechanism: Photolysis converts the aldehyde to o-nitrosobenzoic acid, releasing a proton.

-

Limitations: Required UV light (<360 nm), which is phototoxic; slow release kinetics (milliseconds) due to the decay of the aci-nitro intermediate; generation of reactive nitroso byproducts.

Generation 2: Improved Kinetics & Red-Shifting (1990s–2000s)

To address the slow kinetics of o-NBA, researchers developed 1-(2-nitrophenyl)ethyl sulfate (NPE-caged proton) .

-

Advancement: The sulfate leaving group is a strong acid, ensuring that proton release is not rate-limited by the pKa of the product.

-

Result: Faster proton release rates (

10

Generation 3: Visible Light & Two-Photon Activation (2010s–Present)

Modern drug development requires deep tissue penetration and minimal phototoxicity.

-

Coumarin Derivatives: (e.g., DEACM) absorb in the blue region (

400–450 nm) and offer faster release rates. -

BODIPY & Pyranine Photoacids: These reversible photoacids (super-photoacids) exhibit massive pKa shifts (e.g., pKa 7

0) in the excited state, allowing for ultrafast, reversible pH modulation without permanent chemical cleavage.

Mechanistic Principles

The most widely used mechanism for irreversible proton uncaging is the rearrangement of 2-nitrobenzyl derivatives. Understanding the intermediate states is critical for interpreting kinetic data, as the "dark reactions" (steps occurring after light absorption) determine the true speed of the pH jump.

Pathway Visualization

The following diagram illustrates the photochemical pathway of o-nitrobenzaldehyde, a classic caged proton source.

Caption: Photochemical reaction cycle of o-nitrobenzaldehyde. The rate-limiting step for proton release is typically the decay of the aci-nitro intermediate.

Technical Reference: Common Caged Proton Compounds

| Compound | Activation | Quantum Yield ( | Release Rate ( | Mechanism | Notes |

| 2-Nitrobenzaldehyde | 300–360 | 0.50 | Redox rearrangement | Generates o-nitrosobenzoic acid (pKa 2.5). Slow kinetics. | |

| NPE-Sulfate | 300–355 | 0.63 | Cleavage | Releases | |

| DMNPE-Sulfate | 350–400 | 0.05 | Cleavage | Dimethoxy analog. Red-shifted absorption but lower quantum yield. | |

| Pyranine (HPTS) | 450 (Blue) | N/A | < 100 ps | Excited State Proton Transfer | Reversible. Acts as a "super-photoacid" in excited state (pKa* |

Experimental Protocols

Protocol 1: Synthesis of NPE-Sulfate (General Route)

Note: This protocol describes the general synthetic strategy for 1-(2-nitrophenyl)ethyl sulfate, a standard "fast" caged proton.

Reagents: 1-(2-nitrophenyl)ethanol, Sulfur trioxide pyridine complex (

-

Preparation: Dissolve 1 equivalent of 1-(2-nitrophenyl)ethanol in anhydrous DMF under an inert atmosphere (

). -

Sulfation: Add 1.2 equivalents of

complex. Stir at room temperature for 4–6 hours. The reaction converts the alcohol to the pyridinium sulfate ester. -

Workup: Quench the reaction with aqueous sodium carbonate (

) to convert the pyridinium salt to the sodium salt. -

Purification: Wash with ethyl acetate to remove unreacted alcohol (the product remains in the aqueous phase). Lyophilize the aqueous phase to obtain the crude sodium sulfate ester. Recrystallize from ethanol/water.

-

Validation: Verify structure via

-NMR (shift of the methine proton) and Mass Spectrometry (M-1 peak for the sulfate).

Protocol 2: Time-Resolved pH-Jump Experiment

Objective: Measure the kinetics of a pH-dependent process (e.g., protein folding) using a laser-induced pH jump.

Self-Validating System: This protocol uses Pyranine (HPTS) as a dual-function reporter. It serves as the pH indicator to validate the jump magnitude and kinetics.

Materials:

-

Caged Proton: NPE-Sulfate (1–5 mM final concentration).

-

Indicator: Pyranine (50

M). -

Buffer: 5 mM Phosphate (low capacity to allow pH jump).

-

Equipment: Flash photolysis setup (Nd:YAG laser 355 nm) coupled to a rapid-scan spectrometer.

Workflow:

-

Baseline Calibration: Prepare a series of buffers (pH 6.0 to 8.0) containing 50

M Pyranine. Measure fluorescence emission at 510 nm (Excitation: 450 nm). Construct a calibration curve. -

Sample Preparation: Mix the protein of interest with NPE-Sulfate and Pyranine in the starting buffer (e.g., pH 7.5).

-

The Jump:

-

Trigger the laser pulse (355 nm, ~5 ns duration).

-

The NPE-Sulfate photolyzes, releasing

andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Validation Step: Monitor Pyranine fluorescence at 510 nm. A rapid decrease in fluorescence intensity confirms proton release (Pyranine protonation quenches fluorescence).

-

-

Data Acquisition: Record the absorbance/fluorescence change of the protein target.

-

Analysis: Fit the Pyranine trace to determine the

pH and

Caption: Experimental workflow for a laser-induced pH jump. Pyranine serves as an internal control to validate the magnitude and speed of the pH change.

Applications in Drug Development

Ion Channel Characterization (ASICs & NMDA)

Acid-Sensing Ion Channels (ASICs) are potential targets for pain management and neuroprotection. They desensitize rapidly (milliseconds).

-

Application: Caged protons allow the application of a pH stimulus faster than the channel's desensitization rate, enabling the resolution of the true activation kinetics which are often masked by slow perfusion exchange rates.

Subcellular pH Manipulation

By coupling caged protons to organelle-targeting motifs (e.g., mitochondrial triphenylphosphonium), researchers can selectively acidify specific organelles to study the role of pH gradients in metabolism and apoptosis without affecting the cytosolic pH.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

-

Barth, A., & Corrie, J. E. (2002). Characterization of a new caged proton capable of inducing large pH jumps. Biophysical Journal, 83(5), 2864–2871. Link

-

Abbruzzetti, S., et al. (2005). Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9872. Link

-

Agmon, N. (2005).[2] The acid test for photoacids. Journal of Physical Chemistry A, 109(1), 13–35. Link

Sources

An In-depth Technical Guide to the Principle of Action of NPE-Caged Protons

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise control of proton concentration ([H⁺]) is paramount in a vast array of biological processes, from enzymatic activity and protein folding to cellular signaling and membrane transport. The ability to manipulate pH with high spatiotemporal resolution is therefore a powerful tool for dissecting these intricate mechanisms. This guide provides a comprehensive overview of the 1-(2-nitrophenyl)ethyl (NPE)-caged proton, a photolabile compound designed for the rapid and localized release of protons upon photoactivation. As Senior Application Scientists, we aim to deliver not just a protocol, but a foundational understanding of the principles, applications, and nuances of employing this versatile tool in your research.

The Genesis of Caged Compounds: A Revolution in Biological Inquiry

The concept of "caged compounds" emerged as a revolutionary approach to study dynamic cellular processes.[1] These are molecules of biological interest that are rendered temporarily inert by a photolabile protecting group, the "cage."[2] Irradiation with light of a specific wavelength cleaves this cage, releasing the active molecule with high temporal and spatial precision.[2] This technology circumvents the limitations of traditional methods like microinjection or rapid mixing, which often lack the speed and localization required to study fast cellular events.

The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photocage, valued for its relatively efficient photolysis in the near-UV spectrum.[3][4] While initially developed for caging nucleotides like ATP, its application has expanded to a wide range of bioactive molecules, including protons.[1][5]

The Core Principle: Light-Induced Proton Liberation

The NPE-caged proton, chemically known as 1-(2-nitrophenyl)ethyl sulfate, is a water-soluble and biologically inert precursor that, upon photolysis, releases a proton (H⁺) and a sulfate ion (SO₄²⁻).[3][4] This process allows for the generation of rapid and significant decreases in pH, often referred to as "pH jumps," within a localized area.[3][4]

The Photochemical Mechanism of Action

The liberation of a proton from the NPE cage is a multi-step photochemical reaction initiated by the absorption of a photon. The process can be dissected as follows:

-

Photoexcitation: The o-nitrobenzyl moiety of the NPE group absorbs a photon, typically in the 350-355 nm range, transitioning to an excited singlet state.[3][4]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

-

Formation of an Aci-Nitro Intermediate: This hydrogen transfer leads to the formation of a transient, colored species known as an aci-nitro intermediate.[6] The formation of this intermediate is a prompt process.[6]

-

Deprotonation and Proton Release: The aci-nitro intermediate is acidic and rapidly deprotonates, releasing a proton into the surrounding medium.[6] This deprotonation is a slower phase following the initial formation of the intermediate.[6]

-

Rearrangement and Final Products: The deprotonated intermediate undergoes further rearrangement, leading to the formation of the final, stable byproducts: a sulfate ion and 2-nitrosoacetophenone.[6]

The kinetics of proton release have been characterized, with the deprotonation of the nitronic acid intermediate occurring on a nanosecond timescale.[6] This rapid release is a key advantage for studying fast biological processes that are pH-dependent.

Caption: General experimental workflow for using NPE-caged proton.

Detailed Experimental Protocol

This protocol provides a starting point for inducing an intracellular pH jump in cultured cells. Optimization will be required for specific cell types and experimental goals.

Materials:

-

NPE-caged proton (1-(2-nitrophenyl)ethyl sulfate, sodium salt)

-

Cell culture medium appropriate for your cells

-

pH-sensitive fluorescent indicator (e.g., BCECF-AM or SNARF-1)

-

Microinjection or electroporation apparatus

-

Inverted fluorescence microscope equipped with a UV light source (e.g., a 355 nm pulsed laser or a mercury arc lamp with appropriate filters)

-

Imaging software for data acquisition and analysis

-

Glutathione or dithiothreitol (DTT)

Procedure:

-

Stock Solution Preparation:

-

Dissolve NPE-caged proton in sterile, nuclease-free water to a final concentration of 10-100 mM.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Loading:

-

Microinjection: Load the NPE-caged proton solution into a microinjection needle and inject directly into the cytoplasm of the target cells. Co-inject a pH-sensitive fluorescent indicator for simultaneous pH monitoring.

-

Electroporation: Resuspend cells in an electroporation buffer containing the NPE-caged proton and the pH indicator. Apply an electrical pulse according to the manufacturer's protocol.

-

Note: The optimal intracellular concentration of the caged proton needs to be determined empirically but typically ranges from 1-10 mM.

-

-

Imaging and Photolysis:

-

Plate the loaded cells on a glass-bottom dish suitable for microscopy.

-

Mount the dish on the microscope stage and identify a healthy cell for the experiment.

-

Acquire baseline fluorescence images of the pH indicator to establish the resting intracellular pH.

-

Define a region of interest (ROI) for photolysis.

-

Deliver a controlled dose of UV light (e.g., a short pulse from a 355 nm laser) to the ROI. The duration and intensity of the light pulse will determine the extent of the pH jump and should be optimized.

-

-

Data Acquisition and Analysis:

-

Immediately after photolysis, acquire a time-lapse series of fluorescence images of the pH indicator to monitor the change in intracellular pH.

-

Calibrate the fluorescence signal to pH values using an in situ calibration method (e.g., using nigericin in buffers of known pH).

-

Analyze the biological response of interest and correlate it with the measured pH change.

-

-

Controls:

-

Photodamage Control: Expose cells not loaded with the caged compound to the same UV light dose to ensure the observed effects are not due to phototoxicity.

-

Byproduct Control: In a separate experiment, expose cells to the photolysis byproducts (e.g., 2-nitrosoacetophenone) to assess their potential effects. Including a thiol scavenger like glutathione or DTT in the medium can help mitigate the effects of the nitroso byproduct. * No-Light Control: Observe loaded cells over the same time course without UV illumination to ensure there is no spontaneous uncaging or other time-dependent effects.

-

Strengths and Limitations: A Balanced Perspective

The NPE-caged proton offers significant advantages for studying pH-dependent processes, but it is essential to be aware of its limitations.

Strengths:

-

High Spatiotemporal Resolution: Enables precise control over the timing and location of proton release.

-

Rapid Kinetics: The fast release of protons is suitable for studying rapid biological events. [6]* Large pH Jumps: Capable of inducing significant and rapid acidification, down to pH 2 in unbuffered solutions. [3][4]* Versatility: Can be used in a wide range of biological systems, from single cells to in vitro assays.

Limitations:

-

Phototoxicity of UV Light: The use of UV light for uncaging can be damaging to cells, especially with prolonged or high-intensity exposure.

-

Reactive Byproducts: The photolysis reaction generates 2-nitrosoacetophenone, a reactive species that can interact with cellular components, particularly thiols. The inclusion of thiol scavengers is recommended to minimize these off-target effects. * One-Directional pH Change: NPE-caged proton can only be used to decrease pH.

-

Delivery into Cells: Introducing the charged molecule into the cytoplasm can be challenging and may require invasive techniques like microinjection.

Comparative Analysis with Other pH Manipulation Techniques

The choice of method for manipulating intracellular pH depends on the specific experimental requirements. Here's a comparison of NPE-caged proton with other common techniques.

| Technique | Principle | Advantages | Disadvantages |

| NPE-Caged Proton | Photolysis of a caged compound to release H⁺. | High spatiotemporal resolution, rapid kinetics. | UV phototoxicity, reactive byproducts, unidirectional (acidification). |

| Protonophores (e.g., CCCP, FCCP) | Shuttles protons across biological membranes, collapsing pH gradients. | Easy to apply, induces global pH changes. | Lacks spatial and temporal control, affects mitochondrial function. |

| Weak Acids/Bases (e.g., NH₄Cl) | Diffuse across membranes and alter intracellular pH. | Simple to use, can induce both acidification and alkalinization (with prepulse). | Slow kinetics, lacks spatial control. |

| Optogenetics (e.g., Archaerhodopsin) | Light-activated proton pumps that transport H⁺ across the membrane. | High temporal control, can be genetically targeted for spatial control, uses less damaging visible light. | Can only increase pH, requires genetic modification of cells. [7] |

| Chemogenetics (e.g., pH-Control) | Enzyme-substrate system to produce protons intracellularly. | High spatiotemporal control, genetically targetable. | Requires delivery of both enzyme and substrate, kinetics may be slower than photolysis. [8] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or insufficient pH change after photolysis | - Inadequate light intensity or duration.- Low intracellular concentration of the caged compound.- Incorrect wavelength of the light source. | - Increase the power or duration of the light pulse.- Increase the concentration of the caged proton during loading.- Ensure the light source wavelength matches the absorption spectrum of the NPE group (~355 nm). |

| Cell death or signs of stress after the experiment | - Phototoxicity from the UV light.- Toxicity of the photolysis byproducts. | - Reduce the intensity and/or duration of the UV light exposure.- Include a thiol scavenger (e.g., glutathione, DTT) in the medium.- Perform control experiments to isolate the source of toxicity. |

| High background signal from the pH indicator | - Autofluorescence of the cells or medium.- Non-specific binding of the dye. | - Use a pH indicator with a different excitation/emission spectrum.- Subtract background fluorescence during image analysis. |

| Inconsistent results between experiments | - Variability in cell loading efficiency.- Fluctuations in the light source power. | - Monitor loading efficiency (e.g., with a co-injected fluorescent marker).- Regularly check and calibrate the power of the light source. |

Conclusion and Future Perspectives

The NPE-caged proton remains a powerful and relevant tool for researchers seeking to dissect the intricate roles of pH in biological systems. Its ability to induce rapid and localized acidification with high precision offers unparalleled opportunities for studying dynamic cellular processes. While the potential for UV-induced photodamage and the reactivity of its byproducts necessitate careful experimental design and appropriate controls, a thorough understanding of its principle of action, as outlined in this guide, empowers researchers to harness its full potential.

Future advancements in this field may focus on the development of caged protons with two-photon uncaging properties in the near-infrared range to improve tissue penetration and reduce phototoxicity. Additionally, the creation of caged compounds that can be targeted to specific subcellular compartments would provide even greater precision in manipulating the intricate pH landscape of the cell. As our understanding of the profound influence of protons in biology continues to grow, tools like the NPE-caged proton will undoubtedly remain at the forefront of discovery.

References

- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Abbruzzetti, S. et al. Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. J. Am. Chem. Soc.127, 8220–8228 (2005).

- Barth, A. & Corrie, J. E. T. Characterization of a new caged proton capable of inducing large pH jumps. Biophys. J.82, 2798–2804 (2002).

- Gurney, A. M. Flash photolysis of caged compounds. J. Exp. Biol.184, 1–23 (1993).

- McCray, J. A. & Trentham, D. R. Flash photolysis of caged compounds: new tools for cellular physiology. Annu. Rev. Biophys. Biophys. Chem.18, 239–270 (1989).

- Shembekar, N. et al. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Pharmaceuticals16, 10 (2023).

- Ellis-Davies, G. C. R. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Front. Chem.6, 209 (2018).

- Kaplan, J. H., Forbush, B. & Hoffman, J. F. Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry17, 1929–1935 (1978).

- Chi, L. et al. Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. J. Phys. Chem. B109, 10302–10308 (2005).

- De la Cruz, E. M. & Ostap, E. M. An Optogenetic Tool to Raise Intracellular pH in Single Cells and Drive Localized Membrane Dynamics. J. Am. Chem. Soc.143, 18451–18455 (2021).

- Barth, A., Corrie, J. E. T. & Trentham, D. R. Characterization of a new caged proton capable of inducing large pH jumps. Biophys. J.82, 2798-2804 (2002).

- Papageorgiou, G. & Corrie, J. E. T. Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helv. Chim. Acta85, 2044–2063 (2002).

- Olson, J. P. et al. Optically selective two-photon uncaging of glutamate at 900 nm. J. Am. Chem. Soc.135, 5946–5949 (2013).

- Higley, M. J. & Sabatini, B. L. Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. ACS Chem. Neurosci.4, 626–630 (2013).

- Grillo-Bosch, D. Measurement of Intracellular pH. in Cell-Based Assays 143–152 (Humana Press, 2018).

- Zari, A. G. et al. Development of a Chemogenetic Approach to Manipulate Intracellular pH. J. Am. Chem. Soc.145, 12347–12352 (2023).

- Wayment-Steele, H. K., Johnson, M. C. & Herschlag, D.

-

Jena Bioscience. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged"). Available from: [Link].

- Ellis-Davies, G. C. R. Optically Selective Two-photon Uncaging of Glutamate at 900 nm. ACS Chem. Neurosci.4, 626-630 (2013).

-

Wikipedia. Intracellular delivery. Available from: [Link].

-

Wikipedia. Quantum yield. Available from: [Link].

- Salierno, M. et al. Two-photon uncaging of neurochemicals using inorganic metal complexes. Chem. Commun.47, 8829–8831 (2011).

- Slanina, T. et al. Photochemical Quantum Yields and Efficiencies of the Photocages. J. Org. Chem.83, 3765–3775 (2018).

- Zhao, Y. et al. New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. J. Am. Chem. Soc.126, 4653–4663 (2004).

- Li, H. et al. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protoc.3, 101275 (2022).

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Chemogenetic Approach to Manipulate Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

The aci-Nitro Bottleneck: A Technical Guide to NPE-Caged Compound Photolysis

Topic: The aci-Nitro Intermediate in NPE-Caged Compound Photolysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the field of time-resolved biochemistry, 1-(2-nitrophenyl)ethyl (NPE) caging groups are ubiquitous tools for the spatial and temporal control of bioactive molecules. However, the efficacy of NPE compounds is governed by a critical, often overlooked transient species: the aci-nitro intermediate .

This guide addresses the kinetic behavior of this intermediate, which frequently acts as the rate-determining step (RDS) in the uncaging process. Contrary to the assumption that photon absorption equals immediate release, the decay of the aci-nitro species can lag significantly (milliseconds to seconds) at physiological pH. Understanding and characterizing this intermediate is essential for designing valid time-resolved experiments.

Mechanistic Foundations: The Photochemical Pathway

The photolysis of NPE-caged compounds follows a Norrish Type II-like mechanism. Upon UV excitation, the molecule does not simply cleave; it undergoes an intramolecular rearrangement.

The Reaction Cascade

-

Excitation: Absorption of a photon (300–360 nm) excites the nitro group to a singlet state, which rapidly undergoes intersystem crossing to a triplet state (

). -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming the aci-nitro intermediate (also known as nitronic acid).

-

The Bottleneck: This aci-nitro species is a ground-state transient. Its decay involves cyclization to an isoxazolone or direct rearrangement to release the leaving group (the bioactive payload) and the byproduct (2-nitrosoacetophenone).

Visualization of the Pathway

The following diagram illustrates the stepwise conversion and the critical branching point at the aci-nitro decay.

Figure 1: The photochemical pathway of NPE uncaging.[1][2] The red node highlights the aci-nitro intermediate as the kinetically distinct bottleneck.

Kinetic Characterization: The pH Dependency Trap

The most significant technical challenge with NPE compounds is the pH dependence of the aci-nitro decay rate.

The Protonation State

The aci-nitro intermediate exists in equilibrium between its protonated (neutral, nitronic acid) and deprotonated (anionic, nitronate) forms.

-

Protonated Form (

): Decays rapidly (microseconds). -

Deprotonated Form (

): Decays slowly (milliseconds to seconds).[3]

The pKa of the aci-nitro group in NPE compounds is typically between 3.7 and 5.0 .

Physiological Implications

At physiological pH (7.4), the equilibrium shifts heavily toward the anionic form (

Data Summary: Impact of pH on Uncaging Kinetics Values are approximate and dependent on the specific leaving group (e.g., ATP, Glutamate, Sulfate).

| Parameter | Acidic Conditions (pH 4.0) | Physiological Conditions (pH 7.[3][4]4) |

| Dominant Species | Protonated ( | Deprotonated Anion ( |

| Decay Rate ( | High ( | Low ( |

| Uncaging Half-Life | Microseconds ( | Milliseconds ( |

| Suitability | Fast kinetic studies | Steady-state / Slow modulation |

Critical Insight: If your biological event (e.g., channel opening) occurs in the microsecond range, NPE compounds at pH 7.4 may be too slow to resolve the kinetics. The release of the drug, not the biological response, becomes the rate-limiting step.

Experimental Protocol: Laser Flash Photolysis (LFP)

To validate the uncaging rate of your specific compound under your specific buffer conditions, you must perform Laser Flash Photolysis. This protocol detects the transient absorption of the aci-nitro species (typically

Required Instrumentation

-

Excitation Source: Nd:YAG laser (355 nm, 3rd harmonic) or Excimer laser (308 nm). Pulse width ~5-10 ns.[5]

-

Probe Source: Xenon arc lamp (pulsed or continuous) oriented perpendicular to the laser beam.

-

Detection: Monochromator set to 405 nm coupled to a PMT (Photomultiplier Tube) and high-bandwidth oscilloscope.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve NPE-caged compound to an optical density (OD) of ~0.3–0.5 at the excitation wavelength (355 nm).

-

Buffer Control: Use the exact buffer intended for biological experiments.

-

Degassing: Oxygen quenching is rarely an issue for the aci-nitro decay itself, but degassing prevents side-reactions of the triplet state.

-

-

Data Acquisition:

-

Fire the laser pulse (Pump).

-

Monitor the change in absorbance (

) at 405 nm (Probe). -

Observation: You will see an immediate rise in signal (formation of aci-nitro within laser pulse width), followed by an exponential decay.

-

-

Kinetic Analysis:

-

Fit the decay trace to a mono-exponential function:

. -

The rate constant

represents the rate of payload release.

-

LFP Workflow Diagram

Figure 2: Laser Flash Photolysis workflow for determining the uncaging rate constant.

Troubleshooting & Limitations: The Nitroso Byproduct

A major artifact in NPE photolysis is the generation of 2-nitrosoacetophenone .

Toxicity and Reactivity

The nitrosoketone byproduct is highly reactive toward thiol groups (cysteines) on proteins.

-

Risk: It can modify enzymes, receptors, or ion channels, leading to artifacts that mimic or mask the effect of the uncaged drug.

-

Example: In studies involving Ras proteins, the nitroso byproduct was found to react with the protein, creating a false kinetic signature.

Mitigation Strategy

-

Thiol Scavengers: Always include DTT (dithiothreitol) or glutathione (1–5 mM) in the bath solution. These agents rapidly reduce the nitroso group to a hydroxylamine, rendering it inert.

-

Control Experiments: Flash the buffer containing the caged compound without the biological target (if possible) or use a "dummy" caged compound that releases an inert payload to distinguish byproduct effects.

References

-

Wirz, J., et al. (2025). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate. ResearchGate.

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.

-

Corrie, J. E. T., et al. (2005). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences.

-

Du, X., et al. (2001).[2] Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers.

-

University of Melbourne. Laser flash photolysis - Ultrafast and Microspectroscopy Laboratories.

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

An In-depth Technical Guide to the Solubility and Storage of NPE-Caged-Proton

Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential physicochemical properties, handling protocols, and experimental considerations for 1-(2-nitrophenyl)ethyl sulfate (NPE-caged-proton). As a potent tool for inducing rapid, light-mediated pH jumps, a thorough understanding of its solubility and storage is paramount for experimental success and reproducibility.

Core Principles of this compound

This compound is a photolabile compound designed to release a proton (H⁺) upon irradiation with ultraviolet (UV) light.[1][2][3] This "uncaging" process allows for the precise temporal and spatial control of acidification in a sample, making it an invaluable reagent for studying pH-sensitive biological processes.[4] The caging moiety, a 1-(2-nitrophenyl)ethyl group, renders the molecule biologically inert until it is cleaved by a pulse of light.[1] Upon photolysis, typically around 350-355 nm, the compound rapidly dissociates, releasing a proton and a sulfate ion, which can induce significant pH drops in the surrounding medium, down to pH 2.[5]

Key Chemical Properties

A firm grasp of the fundamental chemical properties of this compound is the foundation for its effective use.

| Property | Value | Source(s) |

| Molecular Weight | 269.21 g/mol | [2][5] |

| Molecular Formula | C₈H₈NNaO₆S | [5] |

| CAS Number | 1186195-63-0 | [2][5] |

| Appearance | Powder | [6] |

| Purity | ≥98% (typically analyzed by HPLC) | [5] |

| Synonyms | NPE-caged-sulfate, 1-(2-Nitrophenyl)ethyl sulfate sodium salt | [2][6] |

Solubility: The Gateway to Application

Proper dissolution is the first critical step in any experiment involving this compound. Its solubility characteristics dictate the choice of solvent and the maximum achievable stock concentration.

Quantitative Solubility Data

This compound exhibits excellent solubility in common laboratory solvents, facilitating the preparation of high-concentration stock solutions.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |

| Water | 100 mM | 26.92 mg/mL | [5][6] |

| DMSO | 100 mM | 26.92 mg/mL | [5][6] |

Expert Insight: The high water solubility of this compound is a significant advantage, as it allows for direct dissolution in aqueous buffers, minimizing the need for organic co-solvents that could potentially interfere with biological systems. While DMSO is also an excellent solvent, it is crucial to consider its potential effects on the experimental model, especially in cell-based assays.

Protocol for Preparing a 100 mM Aqueous Stock Solution

This protocol ensures the complete and accurate preparation of a concentrated stock solution.

-

Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis and degradation.[7]

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 26.92 mg.

-

Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q® or equivalent) to the vial.

-

Mixing: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolving the compound if necessary.[6]

-

Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

-

Storage: Immediately protect the stock solution from light by wrapping the vial in aluminum foil or using an amber tube. Store at -20°C for long-term use.

Storage and Stability: Preserving Compound Integrity

The stability of this compound is contingent on proper storage conditions. Adherence to these guidelines is essential to prevent premature degradation and ensure experimental consistency.

Recommended Storage Conditions

| Condition | Solid Form | In Solution | Causality |

| Temperature | -20°C | -20°C | Minimizes thermal degradation and potential hydrolysis.[5] |

| Light | Protect from light | Protect from light | This compound is photolabile. Exposure to ambient light, especially UV sources, will cause premature uncaging and reduce the compound's efficacy.[1][7] |

| Atmosphere | Store desiccated | N/A (aqueous) | The solid compound is hygroscopic. Absorbed moisture can degrade the material over time.[6] |

Trustworthiness through Self-Validation: When beginning a new series of experiments, it is good practice to validate a newly prepared or long-stored stock solution. This can be done by photolyzing a small, buffered aliquot and measuring the resulting pH change with a calibrated pH meter. A consistent and expected pH drop provides confidence in the compound's activity.

The Photolysis Mechanism: A Controlled Proton Release

The utility of this compound lies in its light-triggered release of a proton. This process is initiated by the absorption of a photon, which sets off a rapid intramolecular chemical reaction.

Upon irradiation with UV light (350-355 nm), the 2-nitrobenzyl moiety absorbs energy, leading to the cleavage of the benzylic carbon-oxygen bond.[1] This reaction proceeds through a short-lived aci-nitro intermediate.[8] The ultimate products are a free proton (H⁺), a sulfate ion (SO₄²⁻), and a 2-nitrosoacetophenone byproduct. The release of the proton is the key event that causes the desired acidification of the solution.[8]

Caption: Photolysis workflow of this compound activation.

Experimental Protocol: Inducing a pH Jump

This workflow provides a validated methodology for using this compound to induce a controlled pH jump in a buffered solution.

-

Buffer Preparation: Prepare a weakly buffered solution appropriate for your experiment (e.g., 1-5 mM HEPES). The buffer capacity is critical; a lower buffer concentration will result in a larger pH drop for a given concentration of uncaged proton.

-

Sample Preparation: Add the this compound stock solution to the buffered sample to achieve the desired final concentration (e.g., 1-10 mM). Keep the sample in the dark.

-

Initial pH Measurement (Self-Validation): Before photolysis, carefully measure and record the starting pH of the sample using a calibrated micro-pH electrode. This provides the baseline for your experiment.

-

Control Group: Prepare an identical sample that will not be exposed to UV light. This control is essential to ensure that any observed effects are due to the pH jump and not other experimental variables.

-

Photolysis: Expose the sample to a UV light source with an appropriate wavelength (e.g., a 365 nm LED or a filtered lamp).[9] The duration and intensity of the light pulse will determine the percentage of the caged compound that is photolyzed and, consequently, the magnitude of the pH jump.[10]

-

Final pH Measurement (Self-Validation): Immediately after photolysis, measure and record the final pH of the sample. The difference between the initial and final pH confirms the successful uncaging of protons.

-

Data Analysis: Compare the results from the photolyzed sample to the control group to determine the specific effects of the rapid acidification.

Caption: A self-validating workflow for pH jump experiments.

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

-

ChemistryViews. (2022). Photoactivation of Caged Nucleosides. [Link]

-

Tocris Bioscience. This compound (3512). [Link]

-

Abbruzzetti, S., et al. (2005). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution. Journal of the American Chemical Society, 127(27), 9865-9875. [Link]

-

Gurney, A. M. Flash photolysis of caged compounds. [Link]

-

Klán, P., et al. (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Journal of the American Chemical Society, 122(43), 10621-10632. [Link]

-

Kian-Jakub, K., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. [Link]

-

Adpressa, D. A., et al. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14336-14346. [Link]

-

BioCrick. This compound | CAS:1186195-63-0. [Link]

-

Mehrabi, P., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCr Journals. [Link]

-

ResearchGate. Uncaging of protons by light, combined with PCF. [Link]

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | CAS:1186195-63-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]

Methodological & Application

Application Note: Time-Resolved pH Jumps Using NPE-Caged Sulfate

Abstract & Principle of Operation

This guide details the protocol for inducing rapid, controlled acidification (pH jumps) in aqueous solution using 1-(2-nitrophenyl)ethyl sulfate , commonly referred to as "NPE-caged proton."[1] Unlike traditional rapid mixing (stopped-flow) which is limited by a dead time of ~1 ms, NPE-caged proton photolysis allows for sub-microsecond pH jumps, enabling the study of fast kinetic events such as protein folding intermediates, ion channel gating, and enzymatic proton transfer.

Mechanism of Action

Upon irradiation with near-UV light (300–360 nm), the NPE-sulfate undergoes a Norrish Type II photocleavage. This reaction generates a reactive aci-nitro intermediate which rapidly decays, releasing a free proton (

Key Kinetic Advantage: The proton release occurs with a rate constant of

Figure 1: Photolytic pathway of NPE-Sulfate. The rate-limiting step for acidification is the decay of the aci-nitro intermediate.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| NPE-Caged Proton | 1-(2-nitrophenyl)ethyl sulfate, sodium salt | Source of photolytic protons.[2][3] |

| Pyranine (HPTS) | 8-hydroxypyrene-1,3,6-trisulfonic acid | Fluorescent pH indicator (pKa ~7.4). |

| Buffer (Low Capacity) | HEPES or MOPS (1–5 mM) | Maintains initial pH without suppressing the jump. |

| Scavenger | Dithiothreitol (DTT) or Glutathione | Optional: Scavenges reactive nitroso byproducts. |

Optical Setup

-

Excitation Source: Nd:YAG Laser (355 nm, 3rd harmonic) or Xe Flash Lamp (filtered UV).

-

Requirement: Pulse width < 10 ns for kinetic resolution.

-

-

Detection: PMT or Photodiode coupled to a monochromator.

-

Wavelength: 450 nm (Pyranine absorbance isosbestic point) and 405 nm (pH sensitive region).

-

Protocol Phase 1: Calibration (The "Trustworthiness" Pillar)

Critical Insight: You cannot calculate the final pH solely based on the concentration of NPE-sulfate and laser energy due to variable quantum yields and inner-filter effects. You must construct a calibration curve using a dye.

Step-by-Step Calibration

-

Preparation: Prepare a series of buffers with known pH values ranging from 6.0 to 8.0 (0.2 pH unit increments).

-

Dye Baseline: Add Pyranine (50 µM final) to each buffer.

-

Static Measurement: Measure the Absorbance at 450 nm (base form) and 400 nm (acid form) for each pH standard.

-

Plotting: Construct a ratio plot (

) vs. pH.-

Self-Validation: The curve should fit the Henderson-Hasselbalch equation. If the fit

, prepare fresh buffers.

-

-

Flash Intensity Calibration:

-

Prepare a "Dummy Sample": 1 mM NPE-Sulfate + 50 µM Pyranine in 2 mM HEPES (pH 7.5).

-

Apply a single laser pulse.

-

Record the immediate change in Pyranine absorbance (

). -

Use the static calibration curve to convert

into -

Result: This establishes the "Jump Magnitude per mJ of Laser Energy."

-

Protocol Phase 2: Experimental Execution

This protocol describes a pH jump experiment on a hypothetical protein sample.

Sample Preparation

-

Target Concentration: Protein (10–50 µM).

-

Caged Proton: 1–5 mM NPE-Sulfate.

-

Note: The cage concentration must be in excess to drive the pH jump, but not so high that it causes inner-filter effects (blocking the laser from penetrating the cuvette).

-

-

Buffer: 2 mM HEPES, pH 7.5.

-

Expertise Note: Do not use standard 50 mM buffers. High buffer capacity will absorb the released protons, resulting in a negligible pH change (

units).

-

The Flash Sequence

-

Dark Equilibration: Incubate the sample in the cuvette for 2 minutes to ensure thermal stability.

-

Pre-Flash Baseline: Record 100 ms of baseline signal.

-

Trigger: Fire the UV laser pulse (355 nm).

-

Acquisition: Record the signal for the desired time window (e.g., 1 µs to 1 s).

-

Signal 1: Protein conformational change (e.g., Tryptophan fluorescence or specific absorbance).

-

Signal 2: pH Indicator (Pyranine) absorbance (to verify the jump occurred and remained stable).

-

Data Analysis

Normalize the kinetic traces. The pH jump is effectively instantaneous relative to most protein motions. Fit the protein relaxation data to a sum of exponentials:

Figure 2: Experimental workflow ensuring simultaneous validation of pH jump and biological observation.

Critical Considerations & Troubleshooting

The Nitroso-Ketone Problem

The byproduct of NPE photolysis is 2-nitrosoacetophenone .

-

Risk: This compound is highly reactive toward cysteine (sulfhydryl) groups. It can modify your protein and create artifacts that mimic conformational changes.

-

Mitigation:

-

Flash-and-Discard: Do not reuse the sample volume. Flow cells are recommended.

-

Scavengers: Add DTT (1–2 mM) if your protein is cysteine-rich. Note that DTT reaction with the nitroso compound is relatively slow (seconds), so it protects the protein post-experiment but not necessarily during the microsecond window.

-

Buffering Capacity Paradox

-

Symptom: You flash the laser, but the pH indicator shows no change.

-

Cause: Your buffer is too strong.

-

Solution: Reduce buffer concentration to < 2 mM. The NPE-sulfate itself acts as the "acid source." The initial pH should be set by a trace amount of base.

Inner Filter Effect

-

Symptom: The reaction occurs only at the front face of the cuvette.

-

Cause: [NPE-Sulfate] > 5 mM absorbs all UV light before it crosses the path length.

-

Solution: Use a lower concentration of caged compound or a cuvette with a shorter path length (e.g., 2 mm width).

References

-

Barth, A., & Corrie, J. E. (2002).[3] Characterization of a new caged proton capable of inducing large pH jumps.[1][2][3] Biophysical Journal, 83(5), 2864–2871. Link

-

Abbruzzetti, S., et al. (2005).[3] Kinetics of proton release after flash photolysis of 1-(2-nitrophenyl)ethyl sulfate (caged sulfate) in aqueous solution. Journal of the American Chemical Society, 127(27), 9865–9870. Link

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

-

Gutman, M., et al. (1981). Time resolved pH changes in aqueous solution by picosecond laser photolysis. Journal of the American Chemical Society, 103, 3709-3713. Link

Sources

Advanced Application Note: NPE-Caged-Proton (NPE-Sulfate) in Neuroscience

High-Resolution Probing of Acid-Sensing Ion Channels and Synaptic pH Dynamics

Executive Summary

Rapid fluctuations in extracellular pH are critical signaling events in the nervous system, modulating synaptic transmission, triggering pain perception via Acid-Sensing Ion Channels (ASICs), and regulating NMDA receptor activity. Traditional perfusion systems, with exchange rates in the millisecond range, are often too slow to capture the activation kinetics of rapidly desensitizing channels like ASIC1a or to mimic the transient acidification of the synaptic cleft.

This guide details the application of NPE-caged-proton (specifically 1-(2-nitrophenyl)ethyl sulfate ), a photolabile probe that releases protons (

Mechanism of Action & Photochemistry

The "this compound" is chemically defined as 1-(2-nitrophenyl)ethyl sulfate .[1][3][4] Unlike caged glutamate or GABA, where the biological ligand is the primary payload, here the "payload" is the proton itself, generated alongside a sulfate ion.

2.1 Photolytic Pathway

Upon irradiation with near-UV light (350–360 nm), the NPE group undergoes an intramolecular redox reaction.

-

Excitation: The nitro group absorbs a photon, transitioning to an excited state.

-

Hydrogen Abstraction: An oxygen of the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

-

Decay & Release: The aci-nitro intermediate decays (rate-limiting step,

ns at pH 7), cleaving the C-O bond to release the sulfate ion, a nitroso ketone byproduct, and a proton .

Key Advantage: The release rate (

Figure 1: Photolytic pathway of NPE-Caged Sulfate.[5] The rate-limiting step is the decay of the aci-nitro intermediate, yet it remains fast enough for most ion channel kinetics.

Application 1: Kinetic Analysis of Acid-Sensing Ion Channels (ASICs)

ASICs are proton-gated sodium channels involved in pain and mechanosensation. They desensitize in milliseconds, making standard fast-perfusion (exchange time ~10-100 ms) insufficient for resolving the true activation phase.

3.1 Experimental Logic

By equilibrating the cell in a buffered solution containing this compound and then flashing with UV light, the pH at the cell surface drops within microseconds. This "pH jump" activates ASICs synchronously, allowing the recording of the true macroscopic current rise time and peak amplitude without perfusion artifacts.

3.2 Protocol: Flash Photolysis Patch-Clamp

Reagents:

-

This compound (NPE-Sulfate): Stock 100 mM in water or DMSO.

-

Extracellular Buffer (EC): Low buffer capacity (e.g., 1 mM HEPES) to maximize pH jump magnitude.

-

Intracellular Solution: Standard K-Gluconate or Cs-Gluconate based.

Step-by-Step Workflow:

-

Preparation: Dilute this compound to working concentration (typically 1–5 mM) in the low-buffer EC solution. Adjust starting pH to 7.4.

-

Patching: Establish Whole-Cell configuration on ASIC-expressing cells (e.g., HEK293 or DRG neurons).

-

Loading: Perfuse the local area with the NPE-containing solution. Note: Keep ambient light low to prevent pre-photolysis.

-

Flash: Trigger a UV pulse (xenon flash lamp or 355 nm laser/LED).

-

Duration: 1–5 ms (LED) or ~10 ns (Laser).

-

Energy: Calibrate to achieve desired

pH (see Section 5).

-

-

Recording: Acquire current in Voltage Clamp mode (holding -60 to -70 mV).

-

Wash: Immediately wash with standard high-buffer EC solution to remove the nitroso byproduct and restore pH.

Application 2: Probing Proton Modulation of NMDA Receptors

NMDA receptors are tonically inhibited by physiological proton concentrations. Relieving this inhibition or enhancing it via rapid pH jumps can reveal allosteric regulation sites.

Experimental Setup:

-

Goal: Determine the kinetics of proton unbinding/binding from the NMDA receptor NR1 subunit.

-

Method:

-

Insight: This measures the coupling between the proton sensor and the channel gate, which is impossible with slow perfusion.

Technical Protocol: Calibration and Optimization

5.1 Calibrating the pH Jump

The magnitude of the pH jump (

Calibration Protocol:

-

Prepare a cell-free patch pipette or a small droplet containing the this compound solution + 50 µM HPTS (Pyranine) , a ratiometric pH indicator dye.

-

Place under the microscope and focus the UV spot.

-

Monitor HPTS fluorescence (Ex 450/405 nm, Em 510 nm).

-

Apply UV flashes of increasing duration/intensity.

-

Convert fluorescence ratios to pH using a standard curve.

-

Target: Aim for a jump from pH 7.4

pH 6.0–5.0 for ASIC activation.

5.2 Experimental Rig Setup

The integration of optical and electrical systems is crucial.

Figure 2: Integrated rig for flash photolysis and electrophysiology. The TTL synchronizer ensures the UV flash aligns perfectly with the recording sweep.

Data Summary & Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Chemical Name | 1-(2-nitrophenyl)ethyl sulfate | Sodium salt is most common. |

| Molecular Weight | ~269.2 Da | Small molecule, diffuses rapidly. |

| Solubility | >100 mM (Water) | Highly soluble; no DMSO required (avoids solvent effects). |

| Photolysis Peak | 350 – 355 nm | Compatible with standard UV lasers and Xenon lamps. |

| Quantum Yield ( | ~0.65 | High efficiency; requires less UV power than caged-glutamate. |

| Proton Release Rate | Sub-microsecond release. | |

| Byproduct | 2-nitrosoacetophenone | Toxic/Reactive. Can react with thiols. |

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, every experiment must include controls for the "Dark" state and the "Byproduct" effect.

Table 2: Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |